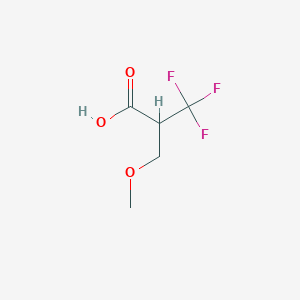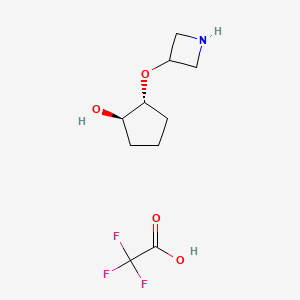
(2-(2-Methylallyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-Methylallyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-methylallyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through processes like the Suzuki-Miyaura coupling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Methylallyl)phenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of a Grignard reagent derived from 2-(2-methylallyl)phenyl bromide with trimethyl borate, followed by hydrolysis, can yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for scale. Continuous flow setups for handling organolithium chemistry or the use of metal-free photoinduced borylation of haloarenes are examples of methods that can be scaled up for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: (2-(2-Methylallyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other coupled products.
Wissenschaftliche Forschungsanwendungen
(2-(2-Methylallyl)phenyl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-(2-Methylallyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate complex, which can undergo transmetalation with a palladium catalyst in the Suzuki-Miyaura coupling. This process involves the transfer of the organic group from boron to palladium, followed by reductive elimination to form the desired product . In biological systems, boronic acids can form reversible covalent bonds with nucleophilic sites on enzymes or other biomolecules, affecting their activity .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Lacks the 2-methylallyl group, making it less sterically hindered and potentially less selective in certain reactions.
2-Methoxyphenylboronic acid: Contains a methoxy group instead of a 2-methylallyl group, which can affect its reactivity and applications.
2-(Hydroxymethyl)phenylboronic acid: Features a hydroxymethyl group, which can introduce additional hydrogen bonding interactions.
Uniqueness: (2-(2-Methylallyl)phenyl)boronic acid is unique due to the presence of the 2-methylallyl group, which can provide steric hindrance and electronic effects that influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where such properties are advantageous .
Eigenschaften
Molekularformel |
C10H13BO2 |
|---|---|
Molekulargewicht |
176.02 g/mol |
IUPAC-Name |
[2-(2-methylprop-2-enyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO2/c1-8(2)7-9-5-3-4-6-10(9)11(12)13/h3-6,12-13H,1,7H2,2H3 |
InChI-Schlüssel |
QFJVULADICLGFN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1CC(=C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride](/img/structure/B13466268.png)

![2-Bromobicyclo[2.2.1]heptan-7-ol](/img/structure/B13466277.png)

![2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13466296.png)

![1-(Methoxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13466311.png)
![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13466320.png)

![3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid](/img/structure/B13466333.png)

![(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid](/img/structure/B13466354.png)


